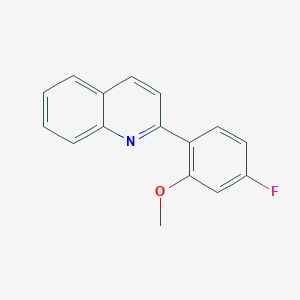![molecular formula C21H22FN3O2 B3815335 7-(4-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3815335.png)
7-(4-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one
Vue d'ensemble
Description
7-(4-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is also known as FBC-007 and belongs to the class of spirocyclic piperidine derivatives.
Mécanisme D'action
The mechanism of action of FBC-007 involves its binding to the sigma-1 receptor, which is a chaperone protein that is involved in the regulation of various cellular processes. FBC-007 has been found to modulate the activity of the sigma-1 receptor, leading to the activation of various signaling pathways that are involved in neuroprotection, cell survival, and neurotransmitter release.
Biochemical and Physiological Effects
FBC-007 has been found to have various biochemical and physiological effects. Studies have shown that FBC-007 can modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate. FBC-007 has also been found to have anti-inflammatory and antioxidant effects. In addition, FBC-007 has been shown to have neuroprotective effects against various neurotoxic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of FBC-007 is its high affinity for the sigma-1 receptor, which makes it a potential drug candidate for the treatment of various neurological disorders. However, one of the limitations of FBC-007 is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on FBC-007. One of the potential applications of FBC-007 is in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Further studies are needed to investigate the efficacy and safety of FBC-007 in animal models and clinical trials. In addition, the development of novel analogs of FBC-007 with improved solubility and potency could lead to the discovery of more effective drugs for the treatment of neurological disorders.
Applications De Recherche Scientifique
FBC-007 has shown potential applications in various scientific research fields such as medicinal chemistry, drug discovery, and neuroscience. Studies have shown that FBC-007 has a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as neuroprotection, cell survival, and neurotransmitter release. FBC-007 has also been found to have antinociceptive and antidepressant-like effects in animal models.
Propriétés
IUPAC Name |
7-[(4-fluorophenyl)methyl]-2-(pyridine-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c22-17-7-5-16(6-8-17)14-24-12-3-9-21(20(24)27)10-13-25(15-21)19(26)18-4-1-2-11-23-18/h1-2,4-8,11H,3,9-10,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQBDTDGWNHIBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CC=CC=N3)C(=O)N(C1)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide](/img/structure/B3815266.png)
![6-{[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B3815270.png)
![1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylethyl)piperidine](/img/structure/B3815283.png)
![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-(1H-pyrazol-5-yl)benzamide](/img/structure/B3815288.png)
![N-methyl-4-(piperidin-1-ylmethyl)-N-[3-(tetrahydrofuran-2-yl)propyl]benzamide](/img/structure/B3815296.png)
![N-benzyl-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3815298.png)
![N-methyl-4-[(5-methyl-1H-tetrazol-1-yl)methyl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]benzamide](/img/structure/B3815306.png)
![N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furamide](/img/structure/B3815312.png)

![N,N-dimethyl-5-[({1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amino)methyl]-1,3-thiazol-2-amine](/img/structure/B3815324.png)
![3-(diphenylmethyl)-5-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3815341.png)
![3-{2-[2-(4-fluorobenzyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B3815347.png)
![2-chloro-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]isonicotinamide](/img/structure/B3815350.png)
![(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)(2-pyridinyl)methanol](/img/structure/B3815358.png)